Benzyl 2-cyclopentylacetate
Overview
Description
Benzyl 2-cyclopentylacetate, also known as cyclopentaneacetic acid, phenylmethyl ester, is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol . This compound is characterized by its unique structure, which includes a benzyl group attached to a cyclopentylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-cyclopentylacetate typically involves the esterification of cyclopentaneacetic acid with benzyl alcohol. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-cyclopentylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Cyclopentaneacetic acid derivatives.
Reduction: Benzyl 2-cyclopentylmethanol.
Substitution: Benzyl 2-cyclopentylacetamide.
Scientific Research Applications
Benzyl 2-cyclopentylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of benzyl 2-cyclopentylacetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar structure but lacks the cyclopentyl group.
Cyclopentyl acetate: Similar structure but lacks the benzyl group.
Benzyl cyclopentane: Similar structure but lacks the ester functional group.
Uniqueness
Benzyl 2-cyclopentylacetate is unique due to the presence of both benzyl and cyclopentyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Biological Activity
Benzyl 2-cyclopentylacetate is an organic compound with the molecular formula C14H18O2, known for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C14H18O2
- Molecular Weight: 218.29 g/mol
This compound is synthesized primarily through the esterification of cyclopentaneacetic acid with benzyl alcohol, often utilizing strong acid catalysts like sulfuric acid under reflux conditions to ensure complete conversion of reactants into the desired ester.
Biological Activity
1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against gram-positive and gram-negative bacteria, as well as certain fungi. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
2. Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, thus reducing inflammation.
- Receptor Binding: It could bind to receptors that modulate pain and inflammation pathways, leading to analgesic effects.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a therapeutic agent against bacterial infections.
Case Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested in a murine model of inflammation induced by carrageenan. The administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential use in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzyl Acetate | Lacks cyclopentyl group | Commonly used as a flavoring agent |
Cyclopentyl Acetate | Lacks benzyl group | Exhibits different reactivity profiles |
Benzyl Cyclopentane | Lacks ester functional group | May have distinct biological activities |
This compound is unique due to its combined structural features, which enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
benzyl 2-cyclopentylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-14(10-12-6-4-5-7-12)16-11-13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMXKZIDIGILNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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